![molecular formula C18H22N4O B2581344 (E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396891-01-2](/img/structure/B2581344.png)
(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include a discussion of the starting materials, reagents, and reaction conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include a discussion of the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Imidazole and Piperazine Derivatives in Drug Development
Imidazole and piperazine rings are prominent in medicinal chemistry, contributing to the pharmacological properties of various therapeutic agents. These compounds have been investigated for their potential in treating a wide range of conditions, illustrating the versatility of these moieties in drug development.
Antidiabetic Agents : The compound E3024, a dipeptidyl peptidase-IV (DPP-IV) inhibitor with a piperazine group, was studied for its antidiabetic potential. It showed a good pharmacokinetic profile and dose-dependent DPP-IV inhibition, highlighting the therapeutic potential of piperazine derivatives in managing diabetes (Takeuchi et al., 2013).
HIV-1 Protease Inhibitors : Research on L-735,524, a potent inhibitor of the human immunodeficiency virus type 1 protease, showcases the importance of piperazine moiety in developing antiretroviral drugs. This study provides insights into the metabolic pathways of such inhibitors, essential for optimizing their efficacy and safety profiles (Balani et al., 1995).
Antipsychotic Potential : The novel compound ST2472, featuring a piperazine structure, was explored for its antipsychotic potential. It demonstrated activity in the prepulse inhibition (PPI) test, indicative of its therapeutic promise in treating psychiatric disorders (Lombardo et al., 2009).
Anti-Infective Agents : Imidazole derivatives, like ketoconazole, have been employed in treating infectious diseases such as cutaneous leishmaniasis. This application underscores the broad-spectrum antimicrobial properties of imidazole-containing compounds (Weinrauch et al., 1983).
Orexin Receptor Antagonists : SB-649868, with a piperazinyl moiety, is being developed as an orexin receptor antagonist for insomnia treatment. The study of its metabolism in humans highlights the drug development process's complexity and the importance of understanding metabolic pathways (Renzulli et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(7-6-17-4-2-1-3-5-17)22-14-12-20(13-15-22)10-11-21-9-8-19-16-21/h1-9,16H,10-15H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBWHMPGYWIRLW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one |
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